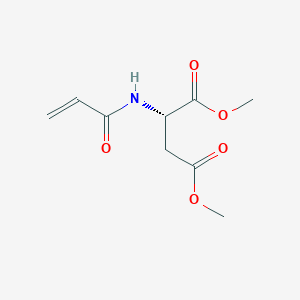

Dimethyl N-acryloyl-L-aspartate

Description

Properties

CAS No. |

481012-75-3 |

|---|---|

Molecular Formula |

C9H13NO5 |

Molecular Weight |

215.20 g/mol |

IUPAC Name |

dimethyl (2S)-2-(prop-2-enoylamino)butanedioate |

InChI |

InChI=1S/C9H13NO5/c1-4-7(11)10-6(9(13)15-3)5-8(12)14-2/h4,6H,1,5H2,2-3H3,(H,10,11)/t6-/m0/s1 |

InChI Key |

MJCYPHUQTNOXJT-LURJTMIESA-N |

Isomeric SMILES |

COC(=O)C[C@@H](C(=O)OC)NC(=O)C=C |

Canonical SMILES |

COC(=O)CC(C(=O)OC)NC(=O)C=C |

Origin of Product |

United States |

Preparation Methods

N-Acryloylation of Dimethyl L-Aspartate

The most direct method involves reacting dimethyl L-aspartate with acryloyl chloride in the presence of an organic base in an aprotic solvent at low temperature to control the reaction rate and minimize side reactions.

- Dissolve dimethyl L-aspartate in dry dichloromethane or tetrahydrofuran.

- Cool the solution to 0–5 °C under inert atmosphere.

- Add triethylamine slowly to the solution to act as an acid scavenger.

- Add acryloyl chloride dropwise while maintaining temperature.

- Stir the reaction mixture for several hours at low temperature, then allow to warm to room temperature.

- Quench the reaction by adding water, separate organic layer.

- Wash organic layer with aqueous bicarbonate and brine to remove residual acid and base.

- Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

- Purify the crude product by recrystallization or column chromatography.

This method yields Dimethyl N-acryloyl-L-aspartate as a pale solid with yields typically in the range of 60–80% depending on conditions.

Protection and Deprotection Strategies

In some protocols, the carboxyl groups of L-aspartic acid are first converted to dimethyl esters to prevent side reactions during acryloylation. Protection of the amino group is avoided to allow direct N-acryloylation.

Alternatively, the amino group can be protected temporarily (e.g., as a Boc derivative), followed by esterification of carboxyl groups, then deprotection and acryloylation. However, this is less common due to added steps and lower overall yield.

Use of Lewis Acid Catalysts

Some methods for N-substituted acrylamides employ Lewis acid catalysts (e.g., aluminum chloride, zinc chloride) to facilitate the acylation reaction under mild conditions. This approach can improve selectivity and reduce reaction time.

Reaction Conditions and Optimization

| Parameter | Typical Range/Choice | Effect on Reaction |

|---|---|---|

| Solvent | Dichloromethane, tetrahydrofuran, dioxane | Solubility of reactants, reaction rate |

| Temperature | 0–5 °C during addition, then room temperature | Controls exothermic reaction, minimizes polymerization |

| Base | Triethylamine, N-methylmorpholine | Neutralizes HCl, prevents side reactions |

| Molar ratio (Acryloyl chloride : substrate) | 1.0–1.2 : 1 | Ensures complete acylation without excess reagent |

| Reaction time | 2–24 hours | Longer times improve conversion but risk polymerization |

| Workup | Aqueous bicarbonate wash, brine wash | Removes acid and base residues |

Representative Experimental Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification of L-aspartic acid | Methanol, acid catalyst, reflux | 85–90 | Produces dimethyl L-aspartate ester |

| N-Acryloylation | Dimethyl L-aspartate + acryloyl chloride, triethylamine, DCM, 0–5 °C | 65–75 | Controlled addition critical to avoid polymerization |

| Purification | Column chromatography or recrystallization | 60–70 | Purity >95% by NMR and HPLC |

Analytical Characterization

- NMR Spectroscopy (1H and 13C NMR): Confirms the presence of the acryloyl vinyl protons (~5.5–6.5 ppm) and ester methyl groups (~3.6 ppm).

- Mass Spectrometry (ESI-MS): Confirms molecular ion peak consistent with this compound.

- Melting Point: Typically around 140 °C for pure compound.

- Elemental Analysis: Matches theoretical values for C, H, N content.

Summary of Advantages and Challenges

| Advantages | Challenges |

|---|---|

| Straightforward synthesis from commercially available L-aspartic acid derivatives | Control of polymerization during acylation |

| High selectivity for N-acryloylation | Sensitivity to moisture and temperature |

| Moderate to high yields (60–80%) | Requires careful purification to remove residual acid/base |

| Compatible with various solvents and bases | Handling of corrosive acryloyl chloride |

Chemical Reactions Analysis

Types of Reactions

Dimethyl N-acryloyl-L-aspartate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the acryloyl group to a saturated alkyl group.

Substitution: Nucleophilic substitution reactions can occur at the acryloyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce saturated derivatives. Substitution reactions can lead to a variety of functionalized compounds .

Scientific Research Applications

Dimethyl N-acryloyl-L-aspartate has several applications in scientific research:

Polymer Chemistry: It is used as a monomer in the synthesis of functional polymers with specific properties.

Pharmaceuticals: The compound serves as a building block for the synthesis of bioactive molecules and drug candidates.

Materials Science: It is employed in the development of advanced materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism by which Dimethyl N-acryloyl-L-aspartate exerts its effects involves the interaction of the acryloyl group with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Dimethyl L-Aspartate Hydrochloride

- Molecular Formula: C₆H₁₁NO₄·HCl

- Functional Groups : Methyl esters, hydrochloride salt.

- Applications : Primarily used as a synthesis intermediate in organic chemistry.

- Key Findings : Demonstrated utility in peptide synthesis and as a precursor for other aspartate derivatives .

- Comparison : Unlike dimethyl N-acryloyl-L-aspartate, this compound lacks the acryloyl group, limiting its reactivity in polymerization.

Diethyl N-Acetyl-L-Aspartate

- Molecular Formula: C₁₀H₁₇NO₅

- Functional Groups : Acetyl amide, ethyl esters.

- Applications : Employed in organic synthesis (CAS 1069-39-2).

N-(Phosphonacetyl)-L-Aspartate (PALA)

- Molecular Formula: C₇H₁₂NO₈P

- Functional Groups : Phosphonacetyl group.

- Applications : Potent transition-state analog inhibitor of aspartate transcarbamylase (Ki = 2.7 × 10⁻⁸ M) .

- Key Findings : Binds simultaneously to carbamyl phosphate and aspartate sites, stabilizing enzyme conformation .

- Comparison : PALA’s phosphonacetyl group enables enzyme inhibition, whereas this compound’s acryloyl group may facilitate radical polymerization or Michael addition reactions.

Aspartame

- Molecular Formula : C₁₄H₁₈N₂O₅

- Functional Groups : Methyl ester, dipeptide (aspartyl-phenylalanine).

- Applications : Widely used as an artificial sweetener (E number E951) .

- Key Findings : Hydrolyzes into phenylalanine, making it unsafe for phenylketonuria patients .

- Comparison : Aspartame’s dipeptide structure contrasts with this compound’s acryloyl modification, highlighting divergent biological vs. industrial applications.

Indoleacetylaspartate

- Molecular Formula : C₁₄H₁₄N₂O₅

- Functional Groups : Indole acetyl group.

- Applications : Involved in plant auxin signaling and hormone regulation .

- Comparison : The indole group enables receptor binding in biological systems, whereas the acryloyl group in this compound is tailored for chemical reactivity.

Diallyl L-Aspartate 4-Methylbenzenesulfonate

- Molecular Formula: C₁₇H₂₃NO₇S

- Functional Groups : Diallyl esters, tosyl group.

- Applications: Potential crosslinker in polymer networks due to allyl double bonds .

- Comparison : While both compounds feature unsaturated bonds for polymerization, acryloyl groups (in this compound) exhibit faster reaction kinetics in radical-initiated processes compared to allyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.